molecular formula C16H32O B131148 Hexadecan-2-one CAS No. 18787-63-8

Hexadecan-2-one

Cat. No. B131148
CAS RN: 18787-63-8
M. Wt: 240.42 g/mol
InChI Key: XCXKZBWAKKPFCJ-UHFFFAOYSA-N
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Description

Hexadecan-2-one, also known as 2-hexadecanone, is a ketone with a long carbon chain. It is an organic compound that is part of the aliphatic ketone family. This compound has been studied for its potential applications and interactions in various chemical and biological systems.

Synthesis Analysis

The synthesis of hexadecan-2-one can be approached through various chemical pathways. One such method involves the oxidation of alcohols or the reduction of acids. For instance, a related compound, hexan-2-one, can be synthesized enantioselectively through bioreduction, indicating that similar methods could potentially be applied to hexadecan-2-one . Additionally, the synthesis of structurally similar compounds, such as [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, involves steps like oxidation and reduction, which could be adapted for hexadecan-2-one synthesis .

Molecular Structure Analysis

The molecular structure of hexadecan-2-one would consist of a 16-carbon chain with a ketone functional group at the second carbon. While the specific structure of hexadecan-2-one is not detailed in the provided papers, the structure of hexadecane, a related alkane, has been characterized by X-ray diffraction, showing a triclinic form . This information can be useful in inferring the crystalline structure that hexadecan-2-one might exhibit.

Chemical Reactions Analysis

Hexadecan-2-one can undergo various chemical reactions typical of ketones. For example, it can participate in carboxylation reactions as part of its degradation under sulfate-reducing conditions, as observed in a microbial enrichment culture study . This indicates that hexadecan-2-one can be metabolized by certain microorganisms, which is an important aspect of its chemical reactivity in environmental contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexadecan-2-one would be influenced by its long carbon chain and the presence of the ketone group. While the specific properties of hexadecan-2-one are not detailed in the provided papers, the properties of related compounds can offer insights. For example, the phase diagram of the binary system between hexadecane and 1-hexadecanol shows limited miscibility in the solid state, which could be relevant when considering the solubility and phase behavior of hexadecan-2-one . Additionally, the stability of 5-hexen-2-one towards photolysis suggests that hexadecan-2-one may also exhibit stability under certain light conditions .

Scientific Research Applications

Anaerobic Degradation in Marine Environments

  • Study 1: Hexadecan-2-one serves as a sole carbon and energy source for a microbial enrichment culture in marine sediment under sulfate-reducing conditions. It's degraded through carboxylation reactions coupled with sulfide production (Hirschler et al., 1998).

Steam Reforming and Energy Conversion

  • Study 2: Research on steam reforming of hexadecane (as a diesel surrogate) in microchannels, using a Rh/CeO2 catalyst, provides insights into diesel reforming and energy conversion processes (Thormann et al., 2009).

Biodegradation by Bacterial Isolates

  • Study 3: Bacterial isolates from Santos Basin sediments show high efficiency in biodegrading hexadecane, a component of crude petroleum, with biodegradation indexes above 97% (Ferrari et al., 2019).

Tribochemistry in Material Systems

  • Study 4: Hexadecane is used to investigate tribological effectiveness and tribochemical reaction mechanisms in various material systems, emphasizing its significance in understanding lubrication processes (Kajdas et al., 2006).

Environmental Cleanup and Remediation

  • Study 5: Research on the mineralization of sorbed and NAPL-phase hexadecane using catalyzed hydrogen peroxide demonstrates its potential in environmental cleanup and remediation (Watts & Stanton, 1999).

Combustion and Engine Performance

  • Study 6: Investigations into the combustion, performance, and emission characteristics of engines fueled with hexadecane blends provide valuable insights for automotive applications (Santhosh & Kumar, 2021).

Safety And Hazards

Hexadecan-2-one may be fatal if swallowed and enters airways . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to immediately call a poison center or doctor/physician .

properties

IUPAC Name

hexadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKZBWAKKPFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172101
Record name Hexadecan-2-one
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Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hexadecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031052
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Boiling Point

317.00 to 318.00 °C. @ 760.00 mm Hg
Record name 2-Hexadecanone
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Product Name

Hexadecan-2-one

CAS RN

18787-63-8
Record name 2-Hexadecanone
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Record name Hexadecan-2-one
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Record name Hexadecan-2-one
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Record name Hexadecan-2-one
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Record name HEXADECAN-2-ONE
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Record name 2-Hexadecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43 - 43.5 °C
Record name 2-Hexadecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
A Hirschler, JF Rontani, D Raphel… - Applied and …, 1998 - Am Soc Microbiol
… hexadecan-2-one and yeast extract. In conclusion, the experiments show that efficient anaerobic degradation of hexadecan-2-one … seawater medium with hexadecan-2-one as the sole …
Number of citations: 18 journals.asm.org
JR Gilbertson, RA Gelman, TH Chiu, LI Gilbertson… - Journal of Lipid …, 1978 - Elsevier
… Pentadecan-2-one and dodecan-2-one were much less effective, while hexadecan-2-one caused no inhibition at any concentration used. The ability of the methyl ketone to inhibit cell …
Number of citations: 7 www.sciencedirect.com
AK Lough - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… Dodecan-2-one, tetradecan-2-one, pentadecan-2-one, hexadecan-2-one, heptadecan-2-one and octadecan-2-one were prepared by the drydistillation of calcium acetate withthe …
Number of citations: 55 www.ncbi.nlm.nih.gov
SM Tulandi, L Tanzil, DM Ulfa - Research Journal of Pharmacy …, 2021 - indianjournals.com
This study aimed to determine the bioactive component of gonads of the sea urchins Diadema setosum from Indonesian waters using Gas Chromatography Mass Spectrometry. …
Number of citations: 10 www.indianjournals.com
SS Al-Lihaibi - EJ Nat Subst, 2007 - kau.edu.sa
… The identification was based on the sequential elution and they were hexadecan-2-one, hexadecanal, heptadecanal, octadecan-2-one and octadecanal. Their structures were readily …
Number of citations: 3 www.kau.edu.sa
LI Zakharkin, VV Guseva - Bulletin of the Academy of Sciences of the …, 1973 - Springer
… A solution of 0.5 g of trans-bicyclo[10.4.0]-hexadecan-2-one in 5 ml of DMSO was allowed … -bicyclo[10.4.0]hexadecan-2-one, bp 140-141 (2 mm). Found: C 80.26; H 11.97%. Ci6H280. …
Number of citations: 2 link.springer.com
ORA Iyun, AJ Uttu, MS Sallau, H Ibrahim - Adv J Chem A, 2022 - researchgate.net
… In contrast, Bicyclo[13.1.0]hexadecan-2-one with a peak of 0.03% is considered the lowest peak area. It can be concluded that the phytocompounds discovered in the root bark …
Number of citations: 15 www.researchgate.net
KA Nelson, EA Mash - The Journal of Organic Chemistry, 1986 - ACS Publications
… /hexanes gave (lS,15S)-bicyclo[13.1.0]hexadecan-2-one 1,4-di-O-methyl-D-threitol ketal (4a… ]hexadecan-2-one (5). From 4a. To a solution of (IS, 15S)-bicyclo[13.1.0]hexadecan-2-one 1,…
Number of citations: 67 pubs.acs.org
J Widada, E Damayanti, MR Alhakim… - FEMS Microbiology …, 2021 - academic.oup.com
Nocardiopsis are actinobacteria which produce active compounds, such as antifungals and volatile compounds. Ganoderma boninense is a pathogenic and aggressive fungus that …
Number of citations: 10 academic.oup.com
H Lomholt, SC Rastogi, KE Andersen - Contact dermatitis, 2001 - Wiley Online Library
… The fraction containing hexadecan-2-one and isopropyl myristate showed a very weak to ?+ reaction, but the fraction containing hexadecane-1,2-diol and the unknown substance gave …
Number of citations: 12 onlinelibrary.wiley.com

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